![molecular formula C5H8N4 B173953 6-Methyl-2,4-pyrimidinediamine CAS No. 179-73-7](/img/structure/B173953.png)
6-Methyl-2,4-pyrimidinediamine
Overview
Description
“6-Methyl-2,4-pyrimidinediamine” is a chemical compound with the molecular formula C5H8N4 . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
A study has reported the design and synthesis of a new series of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer . The compound 12a, which possessed good inhibitory potency against ALK wt and HDAC1, exhibited stronger antiproliferative activity than Ceritinib on ALK positive cancer cell lines .
Molecular Structure Analysis
The molecular structure of “6-Methyl-2,4-pyrimidinediamine” is characterized by a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The methyl group is attached to the 6th position of the pyrimidine ring, and the two amino groups are attached to the 2nd and 4th positions .
Scientific Research Applications
Pharmaceutical Industry
“6-Methyl-2,4-pyrimidinediamine” is a key component in the synthesis of several pharmaceutical compounds. For instance, it is used in the production of Pyrimethamine , a medication used to treat protozoan infections . It’s also found in Diaveridine , an antimicrobial agent .
Veterinary Medicine
In the field of veterinary medicine, “6-Methyl-2,4-pyrimidinediamine” is used in the synthesis of Baquiloprim , a medication used to treat coccidiosis in poultry .
Chemical Research
“6-Methyl-2,4-pyrimidinediamine” serves as a building block in chemical research, particularly in the synthesis of novel compounds. For example, it is used in the production of LRE1 , a compound with potential applications in cancer research .
Biochemical Analysis
In biochemical analysis, “6-Methyl-2,4-pyrimidinediamine” is used as a reference standard. This helps ensure the accuracy and reliability of experimental results .
Industrial Manufacturing
“6-Methyl-2,4-pyrimidinediamine” is used in the industrial manufacturing of various chemical products. Its unique chemical properties make it a valuable component in the production of certain types of polymers .
Agricultural Applications
In agriculture, “6-Methyl-2,4-pyrimidinediamine” is used in the production of certain types of pesticides and herbicides .
Mechanism of Action
Target of Action
The primary target of 6-Methyl-2,4-pyrimidinediamine is the Cyclin-dependent protein kinases (CDKs) . CDKs are important protein serine/threonine kinases belonging to the CMGC family . They play crucial roles in the regulation of cell cycle and transcription , making them promising targets for the treatment of cancers and other diseases .
Mode of Action
6-Methyl-2,4-pyrimidinediamine interacts with its targets by inhibiting the activity of CDKs . The compound has been shown to have potent inhibitory activities against CDK6 . The most potent compound showed superior antitumor activities than the positive control palbociclib and good CDK6 inhibitory activity . The probable binding model of the compound with CDK6 was simulated by molecular docking .
Biochemical Pathways
The compound affects the pathways regulated by CDKs, which include cell cycles (CDKs1–6, 11, and 14–18) and transcriptions (CDKs7–13, 19 and 20) . By inhibiting CDKs, the compound can disrupt the normal cell cycle and transcription processes, leading to the inhibition of cell proliferation .
Pharmacokinetics
Similar compounds with a diaminopyrimidine core group have been synthesized and shown to have better bioavailability . These compounds represent a new opportunity for the validation of P2X3-containing receptors as targets for pain .
Result of Action
The result of the action of 6-Methyl-2,4-pyrimidinediamine is the inhibition of cell proliferation. The compound has been shown to have anti-proliferative activities against human breast cancer cells and human gastric cancer cells . The most potent compound showed superior antitumor activities than the positive control palbociclib .
Future Directions
The future directions for “6-Methyl-2,4-pyrimidinediamine” could involve further exploration of its potential as a therapeutic agent, particularly in the context of ALK addicted cancer treatment . More research is needed to fully understand its mechanism of action, potential side effects, and efficacy in clinical settings .
properties
IUPAC Name |
6-methylpyrimidine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c1-3-2-4(6)9-5(7)8-3/h2H,1H3,(H4,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HERHQNVDSHUKAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10902889 | |
Record name | NoName_3465 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10902889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2,4-pyrimidinediamine | |
CAS RN |
1791-73-7 | |
Record name | 1791-73-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23614 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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